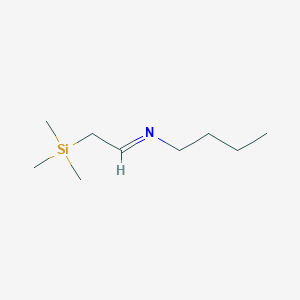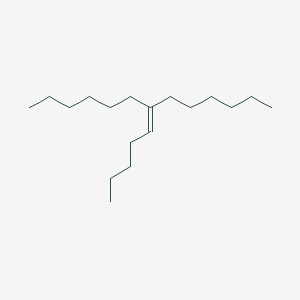
7-Pentylidenetridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Pentylidenetridecane is an organic compound with the molecular formula C18H38 It is a hydrocarbon, specifically an alkane, characterized by a long carbon chain with a pentylidene group attached to the seventh carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetridecane can be achieved through several methods, including:
Alkylation Reactions: One common method involves the alkylation of tridecane with pentylidene halides under the presence of a strong base such as sodium hydride.
Grignard Reactions: Another approach is the reaction of a Grignard reagent derived from pentylidene bromide with a tridecane derivative.
Industrial Production Methods: Industrial production of this compound typically involves:
Catalytic Processes: Utilizing catalysts such as zeolites or metal oxides to facilitate the alkylation reactions.
High-Pressure Reactions: Conducting the reactions under high pressure to increase yield and efficiency.
化学反応の分析
Types of Reactions: 7-Pentylidenetridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Simpler alkanes.
Substitution Products: Halogenated derivatives.
科学的研究の応用
7-Pentylidenetridecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.
作用機序
The mechanism of action of 7-Pentylidenetridecane involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence lipid metabolism and membrane fluidity due to its hydrophobic nature.
類似化合物との比較
Tridecane: A simpler alkane with a similar carbon chain length but without the pentylidene group.
Pentadecane: Another alkane with a longer carbon chain, used for comparison in studies of chain length effects.
Heptadecane: A longer-chain alkane, providing insights into the impact of chain length on chemical properties.
Uniqueness: 7-Pentylidenetridecane is unique due to its specific structural feature of a pentylidene group attached to the seventh carbon atom, which imparts distinct chemical and physical properties compared to other alkanes.
特性
CAS番号 |
56671-74-0 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
7-pentylidenetridecane |
InChI |
InChI=1S/C18H36/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-14,16-17H2,1-3H3 |
InChIキー |
ZOAQPZPVKINTDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
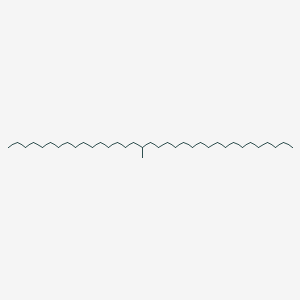
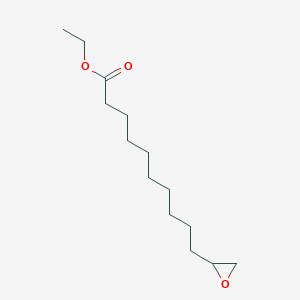
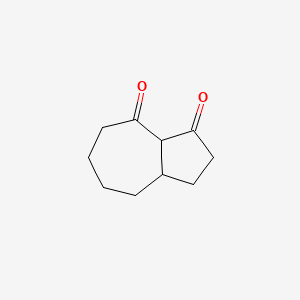
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
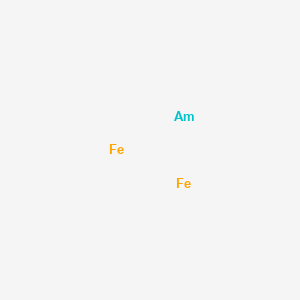
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
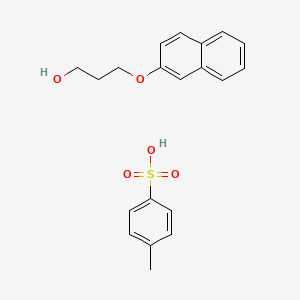
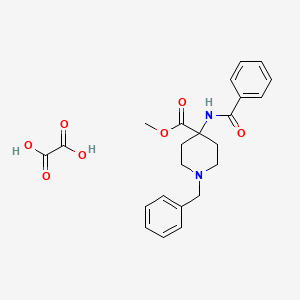
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
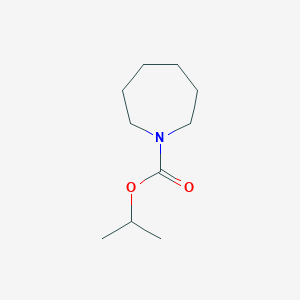
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
